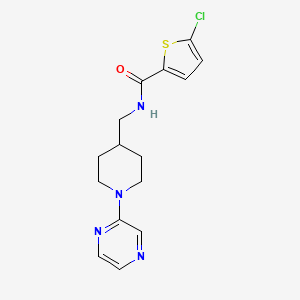
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with chloro and chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole typically involves the reaction of 2-chloroethylamine hydrochloride with 6-chloro-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminoethyl)-6-chlorobenzimidazole, while oxidation with hydrogen peroxide can produce this compound N-oxide .
Scientific Research Applications
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole involves its interaction with DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2-chloroethyl)quinazoline: Similar in structure but with a quinazoline core instead of benzimidazole.
6-Chloro-5-(2-chloroethyl)oxindole: Features an oxindole core and exhibits different chemical properties.
Uniqueness
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both chloro and chloroethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-2-(2-chloroethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBPUXYGTUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
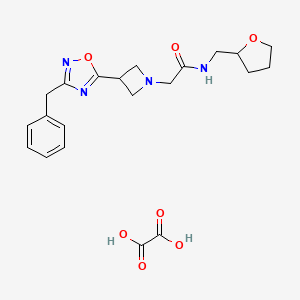
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
![(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2934776.png)
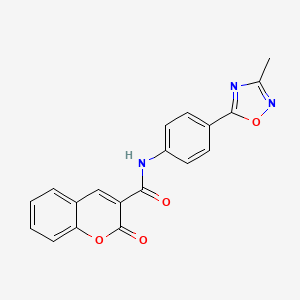
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2934779.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2934781.png)
![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)
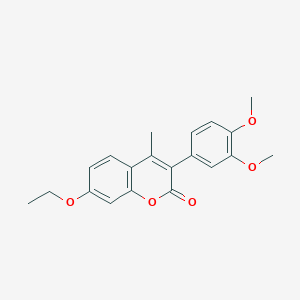
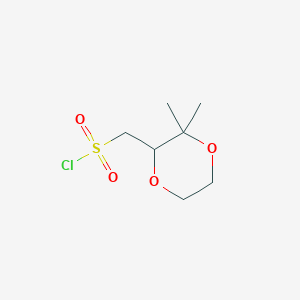
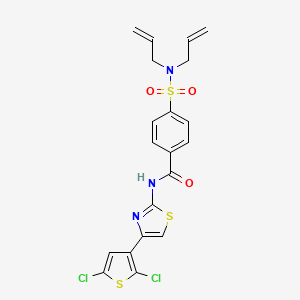

![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)
